molecular formula C18H17N3O3 B6501940 2-amino-3-(4-ethoxybenzoyl)indolizine-1-carboxamide CAS No. 889940-41-4

2-amino-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B6501940
CAS No.: 889940-41-4
M. Wt: 323.3 g/mol
InChI Key: KLBWMEYNOVOXLA-UHFFFAOYSA-N
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Description

“2-amino-3-(4-ethoxybenzoyl)indolizine-1-carboxamide” is a chemical compound that falls under the category of indolizine derivatives . Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .


Synthesis Analysis

The synthesis of indolizine and its derivatives has been developed using many approaches . Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . This review systematically examines the current and latest synthetic strategies using radical species or radical intermediates for synthesizing indolizines and their derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C25H23N3O3. Its molecular weight is 413.477.

Future Directions

The future directions in the research of indolizine and its derivatives could involve developing novel approaches for their synthesis . The potential biological activities and fluorescence properties of these compounds make them promising candidates for various applications in biology and materials science .

Properties

IUPAC Name

2-amino-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-24-12-8-6-11(7-9-12)17(22)16-15(19)14(18(20)23)13-5-3-4-10-21(13)16/h3-10H,2,19H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBWMEYNOVOXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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